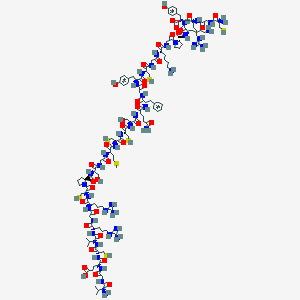
Ácido 4-etil-1,3-tiazol-5-carboxílico
Descripción general
Descripción
4-Ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its aromatic properties and has been studied for its various chemical and biological activities .
Aplicaciones Científicas De Investigación
Síntesis de derivados de indol
Los derivados de indol son significativos en productos naturales y medicamentos . Desempeñan un papel crucial en la biología celular . La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .
Aplicaciones antimicrobianas
Los derivados de tiazol, como las bases de Schiff de 2-aminotiazol-4-carboxilato, han mostrado prometedores roles terapéuticos como agentes antibacterianos, antifúngicos, anti-VIH, antioxidantes, antitumorales, antihelmínticos, antiinflamatorios y analgésicos . Se han utilizado como materiales de partida para la síntesis de una amplia gama de análogos heterocíclicos .
Medicamento antifúngico
Abafungin, un derivado de tiazol, se usa tópicamente para suprimir infecciones cutáneas causadas por varios hongos .
Síntesis de hidrazida-hidrazonas
Los derivados de tiazol se utilizan en la síntesis de hidrazida-hidrazonas, que tienen diversos roles terapéuticos . Estos compuestos han mostrado una actividad antimicrobiana significativa .
Tratamiento del glioblastoma y el melanoma
Algunos derivados de tiazol han mostrado acción selectiva hacia las células U251 de glioblastoma humano y las células WM793 de melanoma humano . Estos compuestos tienen posibles aplicaciones terapéuticas en el tratamiento de estos tipos de cáncer
Mecanismo De Acción
Target of Action
Thiazole derivatives have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may target bacterial cells, but the specific molecular targets within these cells remain to be identified.
Mode of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 4-Ethyl-1,3-thiazole-5-carboxylic acid might interact with its targets in a similar manner, leading to changes in the cellular processes.
Biochemical Pathways
Thiazole-5-carboxylic acid derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in the metabolism of purines . This inhibition could affect the purine metabolic pathway, leading to downstream effects such as the reduction of uric acid production.
Pharmacokinetics
The lipophilicity of thiazole derivatives has been reported, which could influence their absorption and distribution .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may lead to cell death, particularly in gram-positive bacteria . This is likely due to the disruption of DNA and cellular processes as a result of the compound’s interaction with its targets .
Action Environment
The action of 4-Ethyl-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, it has been reported that thiazole compounds are stable at room temperature but decompose under high temperature and acidic conditions . Additionally, the compound’s efficacy and stability may be affected by its solubility in water, alcohol, and ketone solvents .
Análisis Bioquímico
Biochemical Properties
4-Ethyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as xanthine oxidase, which is involved in the metabolism of purines . The compound acts as an inhibitor of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is crucial for managing conditions like gout and oxidative stress-related diseases.
Cellular Effects
4-Ethyl-1,3-thiazole-5-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting xanthine oxidase, the compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to cells . Additionally, it may influence gene expression related to antioxidant defense mechanisms, further protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of 4-Ethyl-1,3-thiazole-5-carboxylic acid involves its binding interactions with xanthine oxidase. The compound binds to the active site of the enzyme, blocking the substrate’s access and preventing the catalytic activity . This inhibition is characterized by mixed-type inhibition behavior, where the compound can bind to both the free enzyme and the enzyme-substrate complex . This dual binding capability enhances its inhibitory potency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-1,3-thiazole-5-carboxylic acid have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against xanthine oxidase Long-term studies have shown that it can consistently reduce oxidative stress in cells, suggesting its potential for chronic therapeutic applications
Dosage Effects in Animal Models
The effects of 4-Ethyl-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and reduces oxidative stress without causing significant adverse effects . At higher doses, potential toxic effects may arise, including liver and kidney damage due to the accumulation of the compound or its metabolites. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-Ethyl-1,3-thiazole-5-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, influencing the metabolic flux of hypoxanthine and xanthine . The compound’s inhibitory effect on xanthine oxidase alters the levels of these metabolites, reducing the production of uric acid and mitigating conditions like gout.
Transport and Distribution
Within cells and tissues, 4-Ethyl-1,3-thiazole-5-carboxylic acid is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components. Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Ethyl-1,3-thiazole-5-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, influencing its overall efficacy and potency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1,
Propiedades
IUPAC Name |
4-ethyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJNNKYDFBHNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562637 | |
| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126889-07-4 | |
| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)












